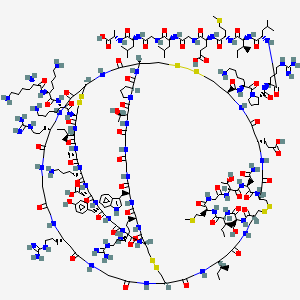
Noratropine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Noratropine Hydrochloride involves several chemical reactions, starting from its precursor, atropine. One method reported for the preparation of noratropine is oxidative N-demethylation of atropine. This process has been optimized to improve yield and reproducibility, highlighting the chemical pathways and conditions essential for the effective conversion of atropine to noratropine (Meer & Hundt, 1983). Additionally, studies have explored the reaction pathway and selectivity of oxidative N-demethylation using various catalysts, providing insights into the efficiency and selectivity of noratropine production (Pham et al., 2014).
Applications De Recherche Scientifique
Overview
The search for detailed information on the scientific research applications of Noratropine Hydrochloride did not yield direct results on the compound. However, understanding the broader context of noradrenergic system involvement in various psychiatric and neurological conditions can indirectly highlight the potential areas of application for Noratropine Hydrochloride. This compound could be implicated in research investigating the noradrenergic system's role due to its pharmacological profile.
Noradrenergic System in Psychiatric Disorders
The noradrenergic system plays a crucial role in the pathophysiology and treatment of major depression and other psychiatric disorders. Drugs targeting noradrenaline (NA) receptors or affecting NA reuptake can offer therapeutic benefits in these conditions. For instance, Mirtazapine, a presynaptic alpha-2 antagonist, enhances noradrenergic and serotonergic neurotransmission, showcasing the importance of NA in managing depression (Dell’Osso et al., 2011). This underlines a potential research application for Noratropine Hydrochloride in exploring its effects on the noradrenergic system and its implications in psychiatric conditions.
Anxiety and Depression
Anxiety disorders, including panic disorder and depression, show abnormalities in the noradrenergic system. Neuroendocrine challenge tests, which assess brain monoamine function, have identified noradrenergic system abnormalities in these conditions (Nutt & Cowen, 1987). Investigating Noratropine Hydrochloride’s impact on the noradrenergic system could provide insights into novel therapeutic approaches for anxiety and depression, leveraging its potential effects on noradrenaline receptors.
Antidepressant Treatments
The therapeutic efficacy of antidepressants is partially attributed to their action on the noradrenergic system. For example, the antidepressant effect of Quetiapine and its metabolite Norquetiapine is linked to noradrenergic action, indicating the significance of NA reuptake inhibition and receptor antagonism in mood regulation (López-Muñoz & Álamo, 2013). This suggests a potential research avenue for Noratropine Hydrochloride in examining its antidepressant capabilities through modulation of the noradrenergic system.
ADHD and Cognitive Effects
The roles of dopamine and noradrenaline in ADHD and cognitive functions highlight the therapeutic potential of targeting these neurotransmitters. Medications increasing brain catecholamine levels, including noradrenaline, can modulate corticostriatal circuits, offering benefits in ADHD treatment (Campo et al., 2011). Research into Noratropine Hydrochloride could explore its effects on cognitive functions and ADHD, given its potential influence on the noradrenergic system.
Safety And Hazards
Orientations Futures
Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .
Propriétés
Numéro CAS |
75559-01-2 |
|---|---|
Nom du produit |
Noratropine Hydrochloride |
Formule moléculaire |
C₁₆H₂₂ClNO₃ |
Poids moléculaire |
311.8 |
Synonymes |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



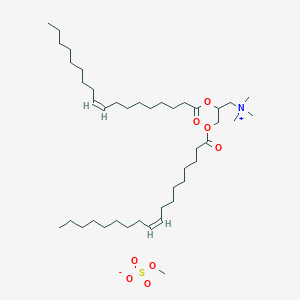
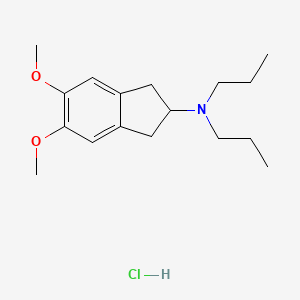
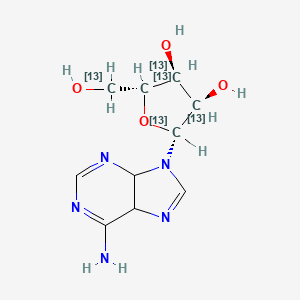
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
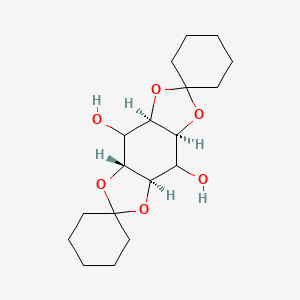
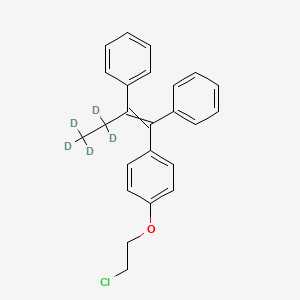
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
